2-bromo-N-(3-ethynylphenyl)acetamide
Overview
Description
2-bromo-N-(3-ethynylphenyl)acetamide is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol It is characterized by the presence of a bromo group, an ethynyl group, and an acetamide group attached to a phenyl ring
Preparation Methods
The synthesis of 2-bromo-N-(3-ethynylphenyl)acetamide typically involves the reaction of 3-ethynylaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
2-bromo-N-(3-ethynylphenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-bromo-N-(3-ethynylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-ethynylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The acetamide group can form hydrogen bonds with biological molecules, influencing their stability and activity .
Comparison with Similar Compounds
2-bromo-N-(3-ethynylphenyl)acetamide can be compared with other similar compounds, such as:
2-bromo-N-phenylacetamide: Lacks the ethynyl group, making it less versatile in terms of chemical reactivity.
2-bromo-N-(4-ethylphenyl)acetamide:
2-bromo-N-(3-isopropylphenyl)acetamide: Contains an isopropyl group, which influences its steric and electronic properties compared to the ethynyl group.
The presence of the ethynyl group in this compound makes it unique and provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
2-bromo-N-(3-ethynylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYFXLKHSLLUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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